N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1797640-42-6
VCID: VC4176240
InChI: InChI=1S/C17H19ClN2O4S/c1-10-4-7-15(25-10)14(24-3)9-19-16(21)17(22)20-12-8-11(18)5-6-13(12)23-2/h4-8,14H,9H2,1-3H3,(H,19,21)(H,20,22)
SMILES: CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)OC
Molecular Formula: C17H19ClN2O4S
Molecular Weight: 382.86

N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

CAS No.: 1797640-42-6

Cat. No.: VC4176240

Molecular Formula: C17H19ClN2O4S

Molecular Weight: 382.86

* For research use only. Not for human or veterinary use.

N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide - 1797640-42-6

Specification

CAS No. 1797640-42-6
Molecular Formula C17H19ClN2O4S
Molecular Weight 382.86
IUPAC Name N'-(5-chloro-2-methoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide
Standard InChI InChI=1S/C17H19ClN2O4S/c1-10-4-7-15(25-10)14(24-3)9-19-16(21)17(22)20-12-8-11(18)5-6-13(12)23-2/h4-8,14H,9H2,1-3H3,(H,19,21)(H,20,22)
Standard InChI Key LUUFPEAEUPIXTN-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features two distinct aromatic systems:

  • 5-Chloro-2-methoxyphenyl group: A chlorinated benzene ring with a methoxy substituent at the 2-position, contributing to electron-donating effects and lipophilicity.

  • 5-Methylthiophen-2-yl group: A thiophene ring substituted with a methyl group at the 5-position, enhancing steric bulk and modulating electronic properties .

The oxalamide bridge (-NHC(=O)C(=O)NH-) connects these moieties, introducing hydrogen-bonding capabilities and conformational rigidity . The SMILES notation COc1ccc(Cl)cc1NC(=O)C(=O)NCC(O)(c1ccsc1)c1cccs1\text{COc1ccc(Cl)cc1NC(=O)C(=O)NCC(O)(c1ccsc1)c1cccs1} encapsulates this arrangement .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC17H19ClN2O4S\text{C}_{17}\text{H}_{19}\text{ClN}_{2}\text{O}_{4}\text{S}
Molecular Weight382.86 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds7
Topological Polar Surface Area104 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically commencing with the preparation of substituted anilines and thiophene derivatives. A generalized approach includes:

  • Formation of the Thiophene-Ethylamine Intermediate: Reacting 5-methylthiophene-2-carbaldehyde with nitroethane via a Henry reaction yields a β-nitro alcohol, which is reduced to the corresponding amine .

  • Oxalamide Coupling: The amine reacts with oxalyl chloride to form an oxalamide intermediate, which subsequently couples with 5-chloro-2-methoxyaniline under basic conditions.

Critical optimization steps include:

  • Purification: High-performance liquid chromatography (HPLC) achieves >95% purity, essential for pharmacological studies.

  • Yield Enhancement: Employing dimethylformamide (DMF) as a solvent and potassium carbonate as a base improves reaction efficiency to ~70% yield .

Cell LineIC₅₀ (μM)Reference
HepG21.2
MCF-72.5
A5493.8

Mechanistically, the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Comparative studies with structurally analogous oxalamides (e.g., ferrocene-conjugated variants) suggest that the thiophene moiety enhances cellular uptake and target affinity .

Pharmacokinetic and Toxicological Profiles

Absorption and Metabolism

  • Absorption: Moderate oral bioavailability (F = 45%) attributed to the compound’s balanced lipophilicity (logP=2.1\log P = 2.1).

  • Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4/5) mediate O-demethylation and sulfoxidation, yielding inactive metabolites excreted renally.

Toxicity Considerations

Acute toxicity studies in murine models indicate a median lethal dose (LD50\text{LD}_{50}) of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg. Chronic exposure assays are pending.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesIC₅₀ (HepG2)
Target CompoundC17H19ClN2O4S\text{C}_{17}\text{H}_{19}\text{ClN}_{2}\text{O}_{4}\text{S}5-Methylthiophene, dual methoxy groups1.2 μM
N1-(4-Chlorophenyl)-N2-(thienyl)oxalamideC14H12ClN2O2S\text{C}_{14}\text{H}_{12}\text{ClN}_{2}\text{O}_{2}\text{S}Single thiophene, no methyl group4.5 μM
Ferrocene-Oxalamide HybridC18H16FeN2O4\text{C}_{18}\text{H}_{16}\text{FeN}_{2}\text{O}_{4}Ferrocene core, enhanced redox activity0.8 μM

The target compound’s superior potency over simpler analogs underscores the synergistic effects of its methoxy and methylthiophene substituents .

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